molecular formula C11H8BrNO2 B8439293 5-Acetyl-7-bromo-8-hydroxyquinoline

5-Acetyl-7-bromo-8-hydroxyquinoline

Cat. No.: B8439293
M. Wt: 266.09 g/mol
InChI Key: BIPCGNQOMBDCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetyl-7-bromo-8-hydroxyquinoline is a quinoline derivative featuring a bromine atom at position 7, a hydroxyl group at position 8, and an acetyl group at position 3. The compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring metal-chelating or antimicrobial properties . Its structural complexity and functional group diversity make it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

1-(7-bromo-8-hydroxyquinolin-5-yl)ethanone

InChI

InChI=1S/C11H8BrNO2/c1-6(14)8-5-9(12)11(15)10-7(8)3-2-4-13-10/h2-5,15H,1H3

InChI Key

BIPCGNQOMBDCSC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C2=C1C=CC=N2)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-acetyl-7-bromo-8-hydroxyquinoline with key analogs, focusing on substituent effects, synthesis, and applications.

Structural and Functional Group Comparisons
Compound Name Substituents (Positions) Molecular Formula Key Applications
This compound Br (7), OH (8), COCH₃ (5) C₁₁H₈BrNO₂ Pharmaceutical intermediates, metal chelators
5-Bromo-8-hydroxyquinoline-7-carboxylic acid Br (5), OH (8), COOH (7) C₁₀H₆BrNO₃ Metal chelators, antimicrobial agents
7-Bromo-5-chloro-8-quinolinol Br (7), Cl (5), OH (8) C₉H₅BrClNO Coordination chemistry, intermediates
5-Chloro-7-(morpholino(phenyl)methyl)quinolin-8-ol Cl (5), OH (8), morpholino(phenyl)methyl (7) C₂₀H₂₀ClN₂O₂ Anti-angiogenic agents
5-(Chloromethyl)quinolin-8-yl acetate ClCH₂ (5), OAc (8) C₁₂H₁₀ClNO₂ Coordination chemistry intermediates

Key Observations :

  • Bromine at position 7 (vs. chlorine in 7-bromo-5-chloro-8-quinolinol) may increase halogen bonding in biological targets, enhancing binding affinity . The morpholino(phenyl)methyl group in 5-chloro-7-(morpholino(phenyl)methyl)quinolin-8-ol introduces bulkiness, which correlates with anti-proliferative activity in endothelial cells .
Challenges and Limitations
  • Synthetic Complexity: Introducing multiple substituents (e.g., acetyl, bromo, hydroxy) requires precise control to avoid side reactions, as seen in the high-yield synthesis of 8-benzyloxy-5-bromo-7-chloro-quinoline (89% yield, ).
  • Solubility Issues : The acetyl group’s lipophilicity may limit aqueous solubility, necessitating formulation strategies for therapeutic use.

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